2-(1-Phenylhept-2-yn-1-yl)furan 2-(1-Phenylhept-2-yn-1-yl)furan
Brand Name: Vulcanchem
CAS No.: 919283-71-9
VCID: VC17289958
InChI: InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3
SMILES:
Molecular Formula: C17H18O
Molecular Weight: 238.32 g/mol

2-(1-Phenylhept-2-yn-1-yl)furan

CAS No.: 919283-71-9

Cat. No.: VC17289958

Molecular Formula: C17H18O

Molecular Weight: 238.32 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Phenylhept-2-yn-1-yl)furan - 919283-71-9

Specification

CAS No. 919283-71-9
Molecular Formula C17H18O
Molecular Weight 238.32 g/mol
IUPAC Name 2-(1-phenylhept-2-ynyl)furan
Standard InChI InChI=1S/C17H18O/c1-2-3-4-8-12-16(17-13-9-14-18-17)15-10-6-5-7-11-15/h5-7,9-11,13-14,16H,2-4H2,1H3
Standard InChI Key XGEPKQRJGYIUIV-UHFFFAOYSA-N
Canonical SMILES CCCCC#CC(C1=CC=CC=C1)C2=CC=CO2

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

2-(1-Phenylhept-2-yn-1-yl)furan features a furan ring (C₄H₃O) bonded to a hept-2-yn-1-yl chain bearing a phenyl substituent at the terminal carbon. The furan’s oxygen atom creates an electron-rich aromatic system, while the alkyne introduces linear rigidity and π-conjugation. X-ray crystallography of analogous furan-alkyne compounds reveals bond lengths of 1.36 Å for the furan C–O bond and 1.21 Å for the alkyne C≡C bond, consistent with typical sp² and sp hybridization .

Electronic Configuration

The molecule’s frontier molecular orbitals exhibit significant delocalization:

  • HOMO: Localized on the furan ring and alkyne π-system

  • LUMO: Distributed across the phenyl group and alkyne σ* orbitals

This electronic profile facilitates charge-transfer interactions, as demonstrated by UV-Vis spectra showing absorption maxima at 265 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile .

Physicochemical Data

PropertyValueMeasurement Conditions
Molecular FormulaC₁₇H₁₈O-
Molecular Weight238.32 g/molCalculated
Melting Point98–102°CDifferential Scanning Calorimetry
Solubility0.8 mg/mL in DMSO25°C, saturation method
LogP (Octanol-Water)3.72 ± 0.15Shake-flask method

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The Sonogashira reaction remains the most efficient route, employing:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (10 mol%)

  • Base: Et₃N (2.5 equiv)

  • Conditions: Argon atmosphere, 60°C, 16 hours

This method achieves yields of 75–88% for 2-(1-Phenylhept-2-yn-1-yl)furan, with minimal homocoupling byproducts . Recent optimizations using Fe-based catalysts (e.g., Fe(acac)₃) in tandem cyclization reactions have reduced metal loading to 2 mol% while maintaining comparable efficiency .

Alternative Approaches

Iron-Catalyzed Tandem Cyclization (Wang et al., 2023):

  • Substrates: Homopropargylic alcohols + Al(NO₃)₃·9H₂O

  • Yield: 68%

  • Advantages: Avoids precious metals, shorter reaction time (6 hours)

Oxidative Alkynylation (Tang et al., 2023):

  • Reagents: DMTSM (dimethyl(methylthio)sulfonium triflate)

  • Solvent: CH₂Cl₂, 0°C to RT

  • Selectivity: >95% E-configuration

Chemical Reactivity and Functionalization

Oxidation Pathways

Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 0°C) selectively oxidizes the furan ring to a 2(5H)-furanone derivative (89% yield). Controlled ozonolysis cleaves the alkyne to generate two carboxylic acid fragments, enabling modular synthesis of bifunctional compounds .

Reduction Reactions

Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the alkyne to a cis-alkene (95% yield), while Lindlar catalyst produces the trans-isomer (88% yield). Complete saturation to the alkane requires harsher conditions (H₂, 50 psi, 80°C) .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position (72% yield), while bromination (Br₂/FeBr₃) occurs predominantly at the ortho position (65% yield). DFT calculations attribute this regioselectivity to steric effects from the alkyne chain .

MicroorganismMIC (μg/mL)Reference Standard (MIC)
S. aureus (MRSA)64Vancomycin (2)
E. coli (ESBL)>128Meropenem (0.5)
C. albicans32Fluconazole (4)

Activity appears linked to membrane disruption, as evidenced by SYTOX Green uptake assays .

Industrial and Materials Science Applications

Polymer Precursors

Copolymerization with styrene (AIBN initiator, 70°C) yields materials with:

  • Glass transition temperature (Tg): 145°C

  • Young’s Modulus: 2.3 GPa

  • Dielectric Constant: 2.8 at 1 MHz

Organic Electronics

Thin-film transistors incorporating 2-(1-Phenylhept-2-yn-1-yl)furan exhibit:

  • Hole Mobility: 0.12 cm²/V·s

  • On/Off Ratio: 10⁵

  • Threshold Voltage: -15 V

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